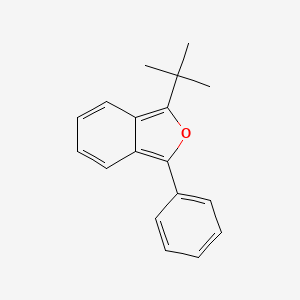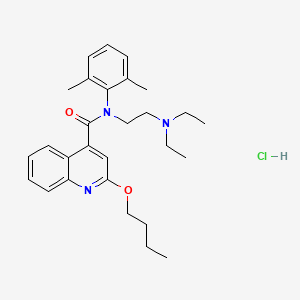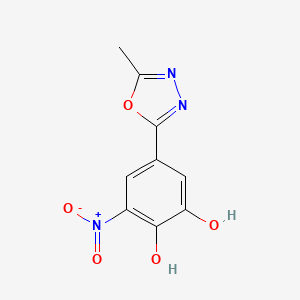![molecular formula C23H27IO2 B12905649 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) CAS No. 917571-18-7](/img/no-structure.png)
2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) is an organic compound characterized by the presence of an iodophenyl group and two tert-butylfuran groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) typically involves the reaction of 4-iodobenzaldehyde with 5-tert-butylfuran in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Lewis acids such as boron trifluoride etherate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism by which 2,2’-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Cellular signaling pathways that are modulated by the compound, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): A compound with similar structural features but different functional groups.
2,2’-[(2,6-Dichloro-4-iodophenyl)methylene]bis(1,3,5-trichlorobenzene): Another compound with an iodophenyl group and multiple chlorinated benzene rings.
Uniqueness
2,2’-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) is unique due to its combination of an iodophenyl group with tert-butylfuran groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
| 917571-18-7 | |
Formule moléculaire |
C23H27IO2 |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-(4-iodophenyl)methyl]furan |
InChI |
InChI=1S/C23H27IO2/c1-22(2,3)19-13-11-17(25-19)21(15-7-9-16(24)10-8-15)18-12-14-20(26-18)23(4,5)6/h7-14,21H,1-6H3 |
Clé InChI |
NUJPRQXBNNWQNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)I)C3=CC=C(O3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)

